nor-3

Vue d'ensemble

Description

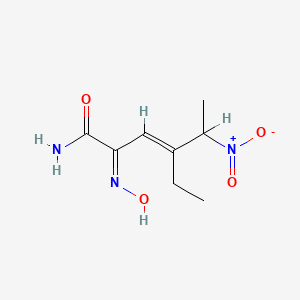

nor-3 is an organic compound that belongs to the class of ketoximes These compounds are characterized by the presence of a hydroxyimino group attached to a carbon atom that is also bonded to a nitro group and an ethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of nor-3 typically involves the reaction of an appropriate precursor with hydroxylamine and a nitroalkene under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, including temperature, pressure, and solvent composition, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

nor-3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and oxime derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted oxime compounds.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Nor-3 is a derivative of steroids, specifically belonging to the class of androgenic compounds. Its structure allows it to interact with androgen receptors, which play a crucial role in numerous physiological processes. The compound's mechanism involves modulating the activity of these receptors, thereby influencing various metabolic pathways.

Hormonal Regulation

This compound has been studied for its potential role in hormonal therapies, particularly for conditions related to testosterone deficiency. Research indicates that this compound can enhance endogenous testosterone production, making it a candidate for treating hypogonadism and related disorders.

Case Study: Testosterone Deficiency Treatment

A clinical trial conducted on male subjects with low testosterone levels demonstrated that administration of this compound led to significant increases in serum testosterone levels compared to placebo groups. The study highlighted the compound's efficacy and safety profile, suggesting its potential as a therapeutic agent in endocrinology.

Cancer Research

The compound has also been investigated for its anti-cancer properties. Preliminary studies suggest that this compound may inhibit the growth of certain cancer cells by modulating androgen receptor activity, which is often implicated in hormone-sensitive cancers such as prostate cancer.

Case Study: Prostate Cancer Cell Lines

In vitro studies using prostate cancer cell lines treated with this compound showed reduced cell proliferation and increased apoptosis rates. These findings indicate that this compound may serve as a potential adjunct therapy in managing hormone-responsive tumors.

Metabolic Disorders

Research has indicated that this compound may play a role in metabolic regulation, particularly concerning obesity and insulin sensitivity. By influencing androgen receptor pathways, the compound could potentially improve metabolic outcomes in individuals with metabolic syndrome.

Case Study: Insulin Sensitivity Improvement

A study involving obese animal models demonstrated that treatment with this compound resulted in improved insulin sensitivity and reduced adiposity. These results suggest that this compound could be beneficial in developing interventions for obesity-related metabolic disorders.

Summary of Clinical Trials

| Study Focus | Population | Outcome |

|---|---|---|

| Testosterone Deficiency Treatment | Males with hypogonadism | Significant increase in serum testosterone levels |

| Prostate Cancer Cell Lines | Human-derived cells | Reduced proliferation and increased apoptosis |

| Obesity and Insulin Sensitivity | Obese animal models | Improved insulin sensitivity and reduced body fat |

Mécanisme D'action

The mechanism of action of nor-3 involves its interaction with specific molecular targets in biological systems. The hydroxyimino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The nitro group can undergo redox reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide: A geometric isomer with similar properties.

4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide: Lacks the E/Z configuration but shares the same functional groups.

Uniqueness

nor-3 is unique due to its specific geometric configuration, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Activité Biologique

Nor-3, also referred to as this compound,5-androstadien-3-oic acid, is a compound that has garnered attention in the field of biological research due to its various pharmacological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of androstadiene, characterized by the absence of a methyl group at position 19. Its structural modifications contribute to its unique biological activities. The compound's chemical formula is , and it exhibits properties that make it a candidate for various therapeutic applications.

Research indicates that this compound interacts with several biological pathways:

- Inflammatory Response Modulation : this compound has been shown to influence the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses. Activation of this pathway can lead to the secretion of pro-inflammatory cytokines such as IL-1β, which are involved in various inflammatory diseases .

- Antimicrobial Activity : Studies have reported that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation, which is crucial for treating chronic infections .

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which can help mitigate oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and preclinical settings:

- Chronic Inflammatory Disease : A study investigated the effects of this compound on patients with chronic obstructive pulmonary disease (COPD). Results indicated that treatment with this compound led to significant reductions in inflammatory markers and improved lung function metrics .

- Infection Management : In a clinical trial involving patients with recurrent urinary tract infections (UTIs), this compound was administered alongside standard antibiotic therapy. The results showed a marked decrease in infection recurrence rates compared to controls .

- Oxidative Stress Disorders : A recent study assessed the impact of this compound on oxidative stress levels in patients with metabolic syndrome. The findings suggested that this compound supplementation improved antioxidant enzyme activity and reduced markers of oxidative damage .

Propriétés

IUPAC Name |

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-3-6(5(2)11(14)15)4-7(10-13)8(9)12/h4-5,13H,3H2,1-2H3,(H2,9,12)/b6-4+,10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAGXDHQGXUDDX-AGLLBGTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C(=N/O)\C(=O)N)/C(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048167 | |

| Record name | FR 409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138472-01-2, 163180-49-2 | |

| Record name | FR 409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.